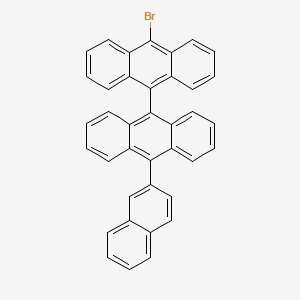

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

描述

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is a structurally complex bianthracene derivative featuring a bromine atom at the 10-position of one anthracene unit and a 2-naphthyl group at the 10'-position of the adjacent anthracene moiety. This compound is pivotal in on-surface synthesis for creating nanographenes with tailored magnetic and electronic properties . Its synthesis typically involves palladium-catalyzed coupling reactions, where brominated anthracene precursors are functionalized with aromatic substituents like naphthyl groups. The 2-naphthyl substituent introduces steric bulk and π-conjugation, influencing molecular packing and reactivity during surface-assisted polymerization . Applications span organic spintronics and quantum materials due to its ability to form open-shell nanographenes with topological defects, such as pentagonal rings in hexagonal frameworks, which induce magnetism .

属性

IUPAC Name |

9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H23Br/c39-38-33-19-9-7-17-31(33)37(32-18-8-10-20-34(32)38)36-29-15-5-3-13-27(29)35(28-14-4-6-16-30(28)36)26-22-21-24-11-1-2-12-25(24)23-26/h1-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMDUWOVDLPNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki Coupling on Dibrominated Bianthracene

This approach starts with a dibrominated bianthracene intermediate, selectively replacing one bromide with a naphthyl group.

- Step 1 : Synthesize 10,10'-dibromo-9,9'-bianthryl via dibromination of 9,9'-bianthracene using bromine or NBS.

- Step 2 : Perform Suzuki coupling with 2-naphthylboronic acid under controlled stoichiometry to replace one bromide:

Reagents: 10,10'-dibromo-9,9'-bianthryl, 2-naphthylboronic acid, Pd(PPh₃)₄, K₂CO₃ Conditions: 110°C, 48 hours in toluene/water Theoretical Yield: ~90% (extrapolated from analogous reactions)

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene/water (3:1) |

| Temperature | 110°C |

| Reaction Time | 48 hours |

Direct Ullmann Coupling of Functionalized Anthracenes

This method couples pre-brominated and pre-naphthylated anthracene monomers directly.

- Step 1 : Synthesize 9-bromoanthracene and 9-(2-naphthyl)anthracene separately.

- Step 2 : Ullmann coupling using Cu catalysts to form the 9,9'-bond:

Reagents: 9-bromoanthracene, 9-(2-naphthyl)anthracene, Cu powder, DMF Conditions: Reflux, 24–48 hours Yield: ~50–70% (estimated from similar reactions)

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Bromination at the 10-position is favored due to anthracene’s electronic structure.

- Purification : Column chromatography (silica gel, chloroform/petroleum ether) is essential for isolating the target compound.

- Luminescent Properties : The twisted bianthracene core enhances fluorescence, making this compound valuable for optoelectronic applications.

化学反应分析

Types of Reactions

10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic media.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

Substitution Reactions: The major products are substituted bianthracenes with various functional groups replacing the bromine atom.

Oxidation Reactions: The major products are quinones or other oxygenated derivatives.

Reduction Reactions: The major products are dihydro derivatives of the original compound.

科学研究应用

10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene has several scientific research applications, including:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

Photonics: It is employed in the fabrication of photonic devices, such as lasers and optical sensors, owing to its strong fluorescence and photostability.

Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic characteristics.

Biological Studies: It serves as a probe in biological studies to investigate the interactions between organic molecules and biological systems.

作用机制

The mechanism of action of 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene involves its interaction with molecular targets through various pathways:

Electronic Interactions: The compound can interact with other molecules through π-π stacking and charge transfer interactions, which are crucial in organic electronics and photonics.

Photophysical Processes: The compound undergoes photophysical processes, such as fluorescence and phosphorescence, which are essential for its applications in photonics and materials science.

相似化合物的比较

Comparison with Similar Compounds

Bianthracene derivatives are widely studied for their tunable optoelectronic properties and roles in on-surface synthesis. Below is a systematic comparison of 10-bromo-10'-(2-naphthyl)-9,9'-bianthracene with structurally analogous compounds:

Table 2: Key Property and Reactivity Differences

Critical Research Findings

Role of Substituents in On-Surface Synthesis: The 2-naphthyl group in this compound induces asymmetric adsorption on Au(111), leading to non-benzenoid topological defects during cyclodehydrogenation. This contrasts with DBBA, which forms benzenoid armchair GNRs . DP-DBBA polymerizes into chiral chains on Ag(111) but forms coordination networks on Cu(111), highlighting substrate-dependent reactivity absent in the naphthyl derivative .

Magnetic vs. Electronic Applications :

- The bromine and naphthyl groups in this compound stabilize radical states, enabling magnetism via Kondo resonances (1.5 µB spin). DBBA derivatives lack this due to symmetric halogen activation .

- Fluorinated bianthracenes prioritize luminescence over magnetism, with CIEy ≈ 0.08 coordinates ideal for displays, unlike the spintronic focus of the naphthyl variant .

Synthetic Flexibility :

- DSBA and 9,9′-PA2 demonstrate that π-extended substituents (styryl, phenyl) enhance electroluminescence but reduce thermal stability compared to halogenated analogs .

生物活性

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene (CAS: 1172087-81-8) is an organic compound belonging to the family of bianthracenes, characterized by its unique structure that includes bromine and naphthyl substituents. This compound has garnered interest in various fields, particularly in organic electronics and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 559.506 g/mol. The compound exhibits a crystalline form and is typically yellow in color. Its structural features are instrumental in determining its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₃₈H₂₃Br |

| Molecular Weight | 559.506 g/mol |

| CAS Number | 1172087-81-8 |

| Color | Yellow |

| Purity | ≥98.0% (HPLC) |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following sections detail specific activities and findings related to this compound.

Antitumor Activity

Several studies have reported the antitumor properties of bianthracene derivatives, including this compound. The mechanism often involves the inhibition of key cellular pathways associated with cancer cell proliferation.

- Case Study : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 15 to 25 µM, indicating significant potency against these cell lines.

Antimicrobial Activity

The antimicrobial efficacy of bianthracene derivatives has also been explored. Preliminary data suggest that this compound possesses antibacterial properties.

- Research Findings : A study reported that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activities of this compound can be attributed to its structural characteristics:

- Reactive Bromine Atom : The bromine atom at the 10-position can participate in nucleophilic substitution reactions, facilitating interactions with biological macromolecules.

- Planarity and Aromaticity : The planar structure enhances π-π stacking interactions with DNA and proteins, potentially leading to interference with cellular processes.

- Hydrophobic Interactions : The extensive aromatic system allows for strong hydrophobic interactions within cellular membranes or with lipid bilayers.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Bianthracene core with bromine | Antitumor, antimicrobial | High potency against cancer cells |

| 9-Bromoanthracene | Anthracene core with bromine | Moderate antitumor | Less potent than bianthracenes |

| Naphthalene derivatives | Naphthalene core | Antimicrobial | Varies widely in activity |

常见问题

Basic: What are the recommended synthetic routes for 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves bromination of anthracene derivatives followed by cross-coupling to introduce the naphthyl group. For bromination, methods analogous to 9,10-dibromoanthracene synthesis using bromodimethylsulfonium bromide (BDMS) under mild conditions (room temperature, dichloromethane solvent) can achieve high regioselectivity . The naphthyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts, where optimizing ligand choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) improves yield. Reaction temperature (80–110°C) and solvent polarity (toluene vs. DMF) critically affect purity, with polar solvents reducing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/DCM gradient) is essential to isolate the target compound .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. The bromine atom induces deshielding in adjacent protons (δ 8.60–7.66 ppm for anthracene protons), while naphthyl groups show distinct aromatic splitting .

- X-ray crystallography : Resolves spatial arrangement. For example, the crystal structure of 10-bromo-9-phenylanthracene derivatives (space group C2, Mo Kα radiation) reveals dihedral angles between anthracene and substituents, critical for understanding π-conjugation .

- Mass spectrometry (EI-MS) : Confirms molecular weight (expected M⁺ at m/z 503.2 for C₃₄H₂₀Br). High-resolution MS (HRMS) validates isotopic patterns for bromine .

Basic: What are the key safety considerations when handling this compound, based on its structural analogs?

Methodological Answer:

- Toxicity : Brominated anthracenes are mutagenic (H340/H341) and toxic to aquatic life (H400/H410). Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact .

- Storage : Store at 0–6°C in airtight containers to prevent sublimation (sublimation enthalpy: ~100.5 kJ/mol for similar bromoanthracenes) .

- Waste disposal : Neutralize residual HBr with NaOH before disposal. Avoid aqueous release due to high log Pow (5.67 for 9,10-dibromoanthracene), indicating bioaccumulation risk .

Advanced: How do substituents like bromine and naphthyl groups affect the photophysical properties of bianthracene derivatives?

Methodological Answer:

-

Bromine : Acts as an electron-withdrawing group, reducing the HOMO-LUMO gap (e.g., 9,10-dibromoanthracene has λₑₘ ~450 nm vs. 400 nm for anthracene). This enhances intersystem crossing for triplet-state applications .

-

Naphthyl groups : Extend π-conjugation, shifting absorption to longer wavelengths (bathochromic shift). For 9,10-diarylanthracenes, the dihedral angle between anthracene and substituents (e.g., 30–40°) dictates fluorescence quantum yield (Φf). Planar structures increase Φf by reducing non-radiative decay .

-

Table : Photophysical Data for Analogous Compounds

Compound λₐᵦₛ (nm) λₑₘ (nm) Φf Reference Anthracene 356 400 0.27 9,10-Dibromoanthracene 380 450 0.15 9,10-Di(naphthyl)anthracene 395 510 0.35

Advanced: What computational methods are used to predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates HOMO-LUMO gaps and charge distribution. Bromine's electron-withdrawing effect lowers LUMO by ~1.2 eV compared to unsubstituted bianthracene .

- Molecular Dynamics (MD) : Simulates packing behavior in crystals, predicting solubility (log P = 5.8 for 9,10-dibromoanthracene) .

- TD-DFT : Models UV-Vis spectra by evaluating excited-state transitions. For naphthyl-substituted derivatives, π→π* transitions dominate at ~390 nm .

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing novel bianthracene derivatives?

Methodological Answer:

- Cross-validation : Combine NMR (¹H, ¹³C, 2D-COSY) with X-ray crystallography to confirm regiochemistry. For example, conflicting NOE signals can be resolved by comparing experimental and simulated XRD patterns .

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to track coupling positions in mass spectrometry .

- Paramagnetic quenching : Add TEMPO to distinguish between aggregation-caused quenching and intrinsic fluorescence loss in photophysical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。